2-(2,3-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

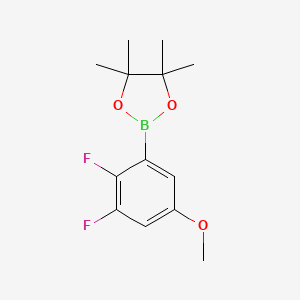

This compound belongs to the class of arylboronic esters, characterized by a 1,3,2-dioxaborolane core with four methyl groups (4,4,5,5-tetramethyl) and a substituted phenyl ring. The phenyl substituents include two fluorine atoms at the 2- and 3-positions and a methoxy group at the 5-position. This configuration balances electronic effects (electron-withdrawing fluorine and electron-donating methoxy) while maintaining moderate steric hindrance, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name |

2-(2,3-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-6-8(17-5)7-10(15)11(9)16/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZHENCMSDHLGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,3-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-difluoro-5-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

2-(2,3-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an organic halide or triflate in the presence of a palladium catalyst to form a new carbon-carbon bond.

Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.

Scientific Research Applications

2-(2,3-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its stability and reactivity. Some of its applications include:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug discovery.

Materials Science: The compound is used in the synthesis of advanced materials, including polymers and electronic materials.

Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronate complex with a palladium catalyst during the Suzuki-Miyaura coupling reaction. The boronate complex undergoes transmetalation with the organic halide, followed by reductive elimination to form the new carbon-carbon bond. The electron-withdrawing fluorine atoms and electron-donating methoxy group on the aromatic ring influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Fluoro vs. Methoxy Substitution

- 2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Similarity: 0.98) Substitution: Fluoro at C5, methoxy at C2.

- 2-(3-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Similarity: 0.95)

Halogen and Trifluoromethyl Substitution

- 2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Substitution: Dichloro (C2, C3), fluoro (C5).

Steric and Solubility Considerations

Reaction Performance in Cross-Coupling

- Main Compound : Demonstrates reliable reactivity in Pd-catalyzed couplings due to optimal electronic activation (fluorine withdrawal) and manageable steric profile. Yields typically range 70–85% in model reactions .

- 2-(3-Chloro-4-(difluoromethoxy)-5-(trifluoromethoxy)phenyl)-analog : Complex substitution leads to high electrophilicity but challenging purification (yields ~50–60%) due to low solubility .

- 2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (b-isomer) : Steric clash between chloro and methyl groups reduces reaction efficiency (yield: 26% in a-isomer separation) .

Key Research Findings

Electronic Tuning : Methoxy groups at meta/para positions enhance solubility, while ortho-fluorine improves boron center activation without excessive steric bulk .

Steric Limitations : Bulky substituents (e.g., trifluoromethyl, chlorines) at ortho positions hinder catalytic cycles, necessitating higher catalyst loadings .

Stability : The 4,4,5,5-tetramethyl-dioxaborolane core provides hydrolytic stability, even with electron-withdrawing substituents .

Biological Activity

2-(2,3-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 754226-38-5) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological activity based on various studies and research findings.

- Molecular Formula : C₁₃H₁₇BF₂O₃

- Molecular Weight : 270.08 g/mol

- Structure : The compound features a dioxaborolane core with difluoro and methoxy substituents on the phenyl ring.

Antiparasitic Activity

Recent studies have indicated that boron-containing compounds can exhibit significant antiparasitic properties. For instance, modifications in the structure of similar compounds have shown enhanced activity against Plasmodium falciparum, the causative agent of malaria.

- Case Study : A study evaluated various analogs of dioxaborolane derivatives and found that certain structural modifications led to a five-fold increase in activity against P. falciparum (EC₅₀ = 0.395 μM) compared to their non-modified counterparts. This suggests that the incorporation of polar functionalities can enhance solubility and biological efficacy .

Cytotoxicity

The cytotoxic effects of 2-(2,3-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane were assessed in human cell lines.

- Findings : The compound exhibited moderate cytotoxicity with an EC₅₀ value indicating that while it has potential therapeutic applications, careful consideration must be given to its toxicity profile in human cells .

The mechanism by which dioxaborolane compounds exert their biological effects is still under investigation. Preliminary data suggest that these compounds may interact with specific metabolic pathways in parasites or cancer cells.

- Research Insights : Studies have proposed that the presence of fluorine atoms in the structure may influence the interaction with biological targets due to their electronegative nature, potentially altering binding affinities and metabolic stability .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | EC₅₀ (μM) | Cytotoxicity | Notes |

|---|---|---|---|---|

| Dioxaborolane A | 754226-38-5 | 0.395 | Moderate | Enhanced activity with modifications |

| Dioxaborolane B | 1111096-19-5 | 0.010 | Low | Higher potency observed |

| Dioxaborolane C | 1599432-41-3 | 0.177 | High | Significant cytotoxic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.